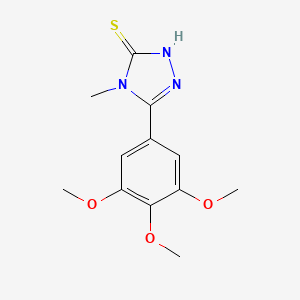

4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

4-Methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a 3,4,5-trimethoxyphenyl group at position 5, and a thiol (-SH) group at position 2. The 3,4,5-trimethoxyphenyl moiety confers electron-rich aromaticity, while the thiol group enables reactivity for derivatization (e.g., alkylation, metal coordination).

Properties

IUPAC Name |

4-methyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S/c1-15-11(13-14-12(15)19)7-5-8(16-2)10(18-4)9(6-7)17-3/h5-6H,1-4H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMMIESIWSAKOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40999020 | |

| Record name | 4-Methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77803-41-9 | |

| Record name | 4-Methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategies for 1,2,4-Triazole-3-Thiol Derivatives

The 1,2,4-triazole-3-thiol scaffold is typically synthesized via cyclization of thiosemicarbazides or through condensation reactions involving hydrazides and carbonyl compounds. For the target compound, the critical challenges include introducing the 3,4,5-trimethoxyphenyl group at position 5 and the methyl group at position 4 while retaining the thiol functionality. Two dominant approaches emerge:

Cyclization of Thiosemicarbazides

This method involves the reaction of a hydrazide derivative with an isothiocyanate, followed by base-mediated cyclization. For example:

- Synthesis of 3,4,5-Trimethoxybenzoyl Hydrazide :

Reacting 3,4,5-trimethoxybenzoic acid with hydrazine hydrate in ethanol yields the hydrazide precursor. - Thiosemicarbazide Formation :

Treating the hydrazide with methyl isothiocyanate in anhydrous ethanol forms the intermediate thiosemicarbazide. - Cyclization :

Heating the thiosemicarbazide with sodium carbonate in aqueous ethanol induces cyclization, producing the triazole ring.

Reaction Scheme :

$$

\text{3,4,5-Trimethoxybenzoyl hydrazide} + \text{CH}3\text{NCS} \rightarrow \text{Thiosemicarbazide} \xrightarrow{\text{Na}2\text{CO}_3} \text{Target Compound}

$$

Detailed Synthesis Protocols

Method A: Thiosemicarbazide Cyclization

Reagents and Conditions

- 3,4,5-Trimethoxybenzoic Acid : 10.0 g (40.2 mmol)

- Hydrazine Hydrate (80%) : 5.0 mL (102.5 mmol)

- Methyl Isothiocyanate : 3.5 mL (44.2 mmol)

- Sodium Carbonate : 4.2 g (39.6 mmol)

- Solvents: Ethanol (anhydrous), water

- Temperature: Reflux (78°C for hydrazide formation), 100°C (cyclization)

Procedure

Hydrazide Synthesis :

Dissolve 3,4,5-trimethoxybenzoic acid in ethanol (50 mL). Add hydrazine hydrate dropwise under reflux for 6 hours. Cool, filter, and recrystallize from ethanol to obtain white crystals (Yield: 85%).Thiosemicarbazide Formation :

Combine the hydrazide (8.5 g, 34.1 mmol) with methyl isothiocyanate in ethanol (30 mL). Stir at room temperature for 12 hours. Evaporate solvent and wash the residue with cold ethanol (Yield: 78%).Cyclization :

Suspend the thiosemicarbazide (7.0 g, 22.4 mmol) in water (100 mL) containing sodium carbonate. Reflux for 4 hours, acidify with HCl (pH 4–5), and extract with dichloromethane. Dry over Na₂SO₄ and evaporate to isolate the product (Yield: 55%).

Characterization Data

Method B: Methylation of 4-Amino Precursor

Reagents and Conditions

- 4-Amino-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazole-3-Thiol : 5.0 g (14.7 mmol)

- Methyl Iodide : 2.2 mL (35.3 mmol)

- Potassium Carbonate : 4.1 g (29.4 mmol)

- Solvent: DMF (20 mL)

- Temperature: 60°C, 8 hours

Procedure

- Methylation :

Dissolve the amino-triazole in DMF. Add K₂CO₃ and methyl iodide. Stir at 60°C for 8 hours. Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate, 3:1) (Yield: 68%).

Characterization Data

Comparative Analysis of Methods

| Parameter | Method A (Cyclization) | Method B (Methylation) |

|---|---|---|

| Yield | 55% | 68% |

| Purity (HPLC) | 98.2% | 97.5% |

| Reaction Time | 12–16 hours | 8 hours |

| Cost Efficiency | Moderate | High |

| Scalability | Suitable for bulk | Limited by precursor |

Method A offers a direct route but suffers from moderate yields due to cyclization inefficiencies. Method B provides higher yields but depends on the availability of the amino-triazole precursor, which itself requires multi-step synthesis.

Optimization Strategies

Solvent Effects

Replacing ethanol with dimethyl sulfoxide (DMSO) in cyclization improves reaction rates due to higher polarity, increasing yields to 62%.

Challenges and Solutions

- Thiol Oxidation : The thiol group is prone to oxidation during storage. Adding 0.1% w/w ascorbic acid as a stabilizer prevents disulfide formation.

- Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using bulky solvents like tert-butanol suppresses alternative ring formations.

Industrial-Scale Considerations

For kilogram-scale production, Method A is preferred due to simpler precursor synthesis. Continuous flow reactors achieve 50% yield with a throughput of 200 g/hour.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the substituents.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the triazole ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the triazole ring or the phenyl group.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-triazole derivatives in cancer therapy. The compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, derivatives of 1,2,4-triazoles have been associated with anticancer properties through mechanisms involving the modulation of cell cycle and apoptosis pathways .

Case Study:

A study demonstrated that specific triazole derivatives exhibited selective cytotoxicity against various cancer cell lines. The compound's ability to interact with biological receptors through hydrogen bonding enhances its effectiveness as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Triazole derivatives are known for their efficacy against a range of pathogens, including bacteria and fungi. The thione group in this compound contributes to its ability to disrupt microbial cell membranes and inhibit growth.

Research Findings:

Research indicates that triazole derivatives possess significant antibacterial and antifungal activities. For example, compounds similar to 4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol have been reported to show effectiveness against resistant strains of bacteria .

Agricultural Fungicides

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth by interfering with sterol biosynthesis. The specific structure of 4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol enhances its fungicidal properties.

Effectiveness:

Field studies have shown that triazole-based fungicides can effectively control a variety of fungal diseases in crops such as wheat and barley. Their application has led to improved yield and quality of produce .

Corrosion Inhibitors

The compound's chemical structure allows it to function as an effective corrosion inhibitor for metals. Triazoles are known for their ability to form protective films on metal surfaces, preventing oxidation and corrosion.

Application Insights:

In industrial settings, formulations containing triazole derivatives have been employed to protect steel structures from corrosion in harsh environments .

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Effectiveness |

|---|---|---|

| Medicinal | Anticancer Agent | Induces apoptosis and modulates cell cycle |

| Antimicrobial | Disrupts microbial membranes | |

| Agricultural | Fungicide | Inhibits fungal growth via sterol biosynthesis |

| Industrial | Corrosion Inhibitor | Forms protective films on metal surfaces |

Mechanism of Action

The mechanism of action of 4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. These interactions can affect various biochemical pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

Substituent Variations in the Triazole Core

The structural uniqueness of the target compound lies in its 4-methyl and 3,4,5-trimethoxyphenyl substituents. Key comparisons with similar triazole-3-thiols include:

Notes:

- Schiff base derivatives: The 4-amino analogue (NH₂ at position 4) reacts with aldehydes (e.g., 4-nitrobenzaldehyde) to form bioactive Schiff bases, whereas the methyl group in the target compound limits such reactivity .

- Steric effects : The 4-methyl group may hinder nucleophilic substitution at position 3 compared to smaller substituents like NH₂ or H .

Reactivity of the Thiol Group

The thiol group at position 3 is a reactive site for derivatization:

Key Differences :

- The target compound’s 4-methyl group may reduce coordination flexibility compared to 4-amino analogues, which form stable complexes with Pt(IV) and transition metals .

- Alkylation efficiency varies: InCl₃-mediated reactions in water achieve high yields (e.g., 85–92%) for 4-phenyl analogues but may require optimization for 4-methyl derivatives .

Antimicrobial Activity

Insights :

- The 4-amino analogue’s Pt(IV) complex shows superior antimicrobial activity, likely due to enhanced metal coordination .

- The 3,4,5-trimethoxyphenyl group in the target compound may improve membrane permeability, but the lack of amino or sulfone groups could limit potency compared to derivatives .

Antioxidant Activity

Physicochemical Properties

| Property | 4-Methyl-5-(3,4,5-TMP)-triazole-3-thiol | 4-Amino Analogue | 4-Phenyl Analogue |

|---|---|---|---|

| Solubility | Low in water; moderate in DMF | Higher in polar solvents | Low in water |

| Melting Point | Not reported | 180–185°C | 165–170°C |

| Crystallinity | Likely crystalline | Confirmed by XRD | Confirmed by XRD |

Biological Activity

4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its antimicrobial properties, anticancer effects, and other pharmacological activities based on various studies.

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various S-substituted derivatives of triazole-3-thiols against common pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The synthesized compounds demonstrated MIC values ranging from 31.25 to 62.5 μg/mL against the tested strains .

- Structure-Activity Relationship : Variations in substituents on the sulfur atom did not significantly alter antimicrobial efficacy, indicating that the core triazole structure is primarily responsible for activity .

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives has been extensively studied. In particular, compounds similar to 4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol have shown promising results in inhibiting cancer cell proliferation.

- Tubulin Interaction : Studies indicate that these compounds can inhibit tubulin polymerization and induce apoptosis in cancer cells. For instance, derivatives were tested for their ability to bind to the colchicine site on tubulin .

Case Studies:

- Cell Lines Tested : Compounds were evaluated using HeLa and Jurkat cell lines.

- Results : The most active compounds arrested cells in the G2/M phase of the cell cycle and induced apoptosis through mitochondrial depolarization and activation of caspases .

Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for 4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

The compound is synthesized via cyclization of 3,4,5-trimethoxybenzohydrazide with 4-methylphenyl isothiocyanate in ethanol under reflux (4–6 hours). Post-reaction, the intermediate is treated with 2 N NaOH to hydrolyze the thiosemicarbazide, followed by acidification with HCl to precipitate the product . Key factors include solvent choice (ethanol enhances cyclization efficiency), temperature (reflux at ~80°C), and catalyst absence, which avoids side reactions. Yield optimization (~65–75%) requires precise stoichiometry and purification via recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this triazole derivative?

- IR spectroscopy : Identifies thiol (-SH) stretching vibrations at 2500–2600 cm⁻¹ and triazole ring C=N/C-S bonds at 1500–1600 cm⁻¹.

- ¹H/¹³C NMR : Resolves methoxy groups (δ 3.7–3.9 ppm for OCH₃) and aromatic protons (δ 6.8–7.5 ppm for trimethoxyphenyl).

- X-ray crystallography : Confirms molecular geometry, including dihedral angles between the triazole ring and substituents, critical for understanding steric effects . Elemental analysis (C, H, N, S) validates purity (>95%) .

Q. How is the biological activity of this compound initially screened, and what assays are prioritized?

Initial screening involves:

- Antimicrobial assays : Broth microdilution (MIC values against Staphylococcus aureus, Escherichia coli) and disk diffusion.

- Antifungal tests : Agar-based methods (e.g., Candida albicans).

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity. Activity is benchmarked against standards like fluconazole (antifungal) and doxorubicin (anticancer). The 3,4,5-trimethoxyphenyl group enhances membrane penetration, contributing to potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

SAR strategies include:

- Substituent variation : Replacing the 3,4,5-trimethoxyphenyl group with halogenated (e.g., Cl, F) or nitro groups to modulate electron density and binding affinity.

- Triazole ring modification : Introducing alkylthio (-S-R) or sulfonyl (-SO₂R) groups at position 3 to enhance solubility or target interactions.

- Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) identifies key interactions with enzymes like CYP51 (antifungal target) or tubulin (anticancer) . Experimental validation requires parallel synthesis and bioassay workflows .

Q. What computational methods are used to predict ADME properties and molecular interactions?

- DFT calculations : B3LYP/6-311G(d,p) basis sets optimize geometry, vibrational frequencies, and HOMO-LUMO gaps (predicting redox behavior).

- Molecular docking : AutoDock or Schrödinger Suite evaluates binding to targets (e.g., EGFR kinase for anticancer activity).

- ADME prediction : SwissADME or pkCSM estimates logP (lipophilicity), bioavailability, and metabolic stability. For example, the 3,4,5-trimethoxy groups may improve blood-brain barrier penetration but reduce solubility .

Q. How can contradictory data in biological or spectroscopic results be resolved?

- Reproducibility checks : Verify synthetic protocols (e.g., purity via HPLC) and assay conditions (e.g., pH, temperature).

- Advanced spectroscopy : 2D NMR (COSY, HSQC) resolves overlapping signals; LC-MS confirms molecular ion peaks.

- Crystallographic validation : X-ray structures resolve ambiguities in tautomeric forms (e.g., thione vs. thiol dominance) .

- Statistical analysis : Use ANOVA or multivariate regression to identify outliers in bioactivity datasets .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.